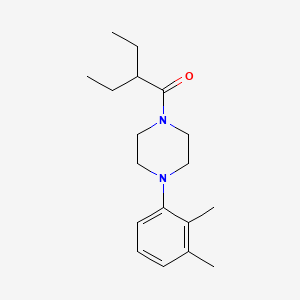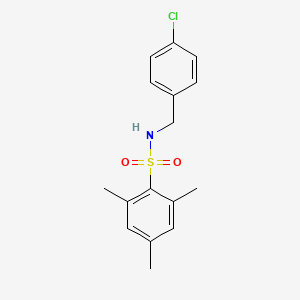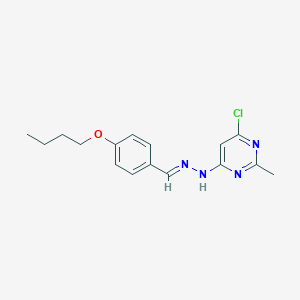
2-(5-phenyl-1H-tetrazol-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-phenyl-1H-tetrazol-1-yl)ethanol, also known as PTE, is a tetrazole-based compound that has gained significant attention in scientific research due to its unique properties. PTE has been found to exhibit antibacterial, antifungal, antitumor, and anti-inflammatory activities.
Wirkmechanismus
The mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of fungal cell membrane integrity. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway.
Biochemical and Physiological Effects:
2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been found to have low toxicity in vitro and in vivo. It has been shown to have minimal cytotoxicity against human cell lines and no significant adverse effects in animal models. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been found to have good solubility in water and organic solvents, making it a promising candidate for drug development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is its broad spectrum of biological activities, which makes it a versatile compound for scientific research. However, one limitation of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is its low stability in acidic conditions, which may affect its efficacy in certain experimental settings.
Zukünftige Richtungen
There are several future directions for 2-(5-phenyl-1H-tetrazol-1-yl)ethanol research. One area of interest is the development of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol-based drugs for the treatment of bacterial and fungal infections. Another area of research is the use of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol as a potential anticancer agent. Additionally, further studies are needed to elucidate the mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 2-(5-phenyl-1H-tetrazol-1-yl)ethanol is a tetrazole-based compound that exhibits antibacterial, antifungal, antitumor, and anti-inflammatory activities. Its broad spectrum of biological activities makes it a promising candidate for drug development. Further research is needed to fully understand the mechanism of action of 2-(5-phenyl-1H-tetrazol-1-yl)ethanol and to optimize its pharmacological properties for clinical use.
Synthesemethoden
2-(5-phenyl-1H-tetrazol-1-yl)ethanol can be synthesized through a simple two-step reaction. The first step involves the reaction of 5-phenyltetrazole with 2-chloroethanol in the presence of sodium hydroxide. The resulting product is then treated with sodium azide in the presence of copper sulfate to yield 2-(5-phenyl-1H-tetrazol-1-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been extensively studied for its various biological activities. It has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus.
In addition to its antimicrobial properties, 2-(5-phenyl-1H-tetrazol-1-yl)ethanol has been found to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Eigenschaften
IUPAC Name |
2-(5-phenyltetrazol-1-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c14-7-6-13-9(10-11-12-13)8-4-2-1-3-5-8/h1-5,14H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLACPNKVBVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=NN2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenyltetrazol-1-yl)ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-chloro-2-methylphenoxy)ethyl]piperidine](/img/structure/B5788652.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)



![2-[(4-chlorobenzyl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5788694.png)
![4-[(2-furylmethyl)amino]-6-(4-methylphenyl)-2-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5788701.png)
![3-methyl-N-({4-[(3-methylbutanoyl)amino]phenyl}sulfonyl)butanamide](/img/structure/B5788702.png)



